Tolnaftate-d7: A Technical Guide for Researchers and Drug Development Professionals
Tolnaftate-d7: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the chemical structure, properties, and analytical applications of the deuterated antifungal agent, Tolnaftate-d7.
This technical guide provides a comprehensive overview of Tolnaftate-d7, a deuterated analog of the topical antifungal agent Tolnaftate. Designed for researchers, scientists, and professionals in drug development, this document details the chemical structure, physicochemical properties, and key experimental protocols related to Tolnaftate-d7. The inclusion of a deuterated internal standard is critical for accurate bioanalytical quantification, and this guide offers the foundational information necessary for its application in research and development.
Core Chemical and Physical Properties
Tolnaftate-d7 is a synthetic thiocarbamate and a deuterated form of Tolnaftate. The deuterium labeling on the naphthalene ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Tolnaftate in various biological matrices.[1][2][3]
| Property | Value | Reference |
| Chemical Name | O-(2-naphthalen-d7-yl) N-methyl-N-(3-methylphenyl)-carbamothioic acid ester | [1][2] |
| Molecular Formula | C₁₉H₁₀D₇NOS | [1][2] |
| Formula Weight | 314.5 g/mol | [1][2] |
| CAS Number | 1329835-64-4 | [1][2] |
| Appearance | Solid | [1] |
| Purity | >99% deuterated forms (d₁-d₇) | [1][2] |
| Solubility | Soluble in Acetonitrile, DMSO, Methanol | [1][2] |
| SMILES | CN(C1=CC(C)=CC=C1)C(OC2=C([2H])C3=C([2H])C([2H])=C([2H])C([2H])=C3C([2H])=C2[2H])=S | [1] |
| InChI Key | FUSNMLFNXJSCDI-BTSZWIDXSA-N | [1][2] |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Tolnaftate, and by extension Tolnaftate-d7, exerts its antifungal activity by targeting a key enzyme in the fungal cell membrane biosynthesis pathway. It is a non-competitive inhibitor of squalene epoxidase, which is crucial for the conversion of squalene to 2,3-oxidosqualene. This inhibition disrupts the production of ergosterol, an essential component of the fungal cell membrane, leading to increased membrane permeability and ultimately fungal cell death.
Experimental Protocols
Proposed Synthesis of Tolnaftate-d7
Step 1: Deuteration of 2-Naphthol
This step is based on methods for deuterating aromatic compounds using deuterated water under high temperature and pressure.
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Materials: 2-naphthol, Deuterium oxide (D₂O, 99.8 atom % D), Platinum(IV) oxide (PtO₂) catalyst.
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Procedure:
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In a high-pressure stainless-steel reactor, combine 2-naphthol and a catalytic amount of PtO₂.
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Add a significant excess of D₂O to the reactor.
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Seal the reactor and heat to a temperature of approximately 250 °C with stirring for 12-24 hours. The pressure will increase due to the heating of the D₂O.
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After cooling, the reaction mixture is extracted with an organic solvent such as ethyl acetate.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
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The resulting deuterated 2-naphthol (2-naphthol-d7) can be purified by column chromatography on silica gel. The extent of deuteration should be confirmed by mass spectrometry and ¹H NMR.
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Step 2: Synthesis of Tolnaftate-d7
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Materials: 2-naphthol-d7, N-methyl-N-(3-tolyl)thiocarbamoyl chloride, a non-nucleophilic base (e.g., pyridine or triethylamine), and an aprotic solvent (e.g., anhydrous tetrahydrofuran (THF) or dichloromethane).
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Procedure:
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Dissolve 2-naphthol-d7 in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Add the non-nucleophilic base to the solution and stir.
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Slowly add a solution of N-methyl-N-(3-tolyl)thiocarbamoyl chloride in the same solvent to the reaction mixture at room temperature.
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Allow the reaction to stir at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is washed with water and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
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The crude Tolnaftate-d7 is then purified by recrystallization or column chromatography to yield the final product.
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Quantification of Tolnaftate in Biological Matrices using LC-MS/MS with Tolnaftate-d7 as an Internal Standard
The primary application of Tolnaftate-d7 is as an internal standard for the accurate quantification of Tolnaftate in biological samples such as plasma, serum, or tissue homogenates. Below is a detailed, proposed protocol for an LC-MS/MS method.
1. Sample Preparation (Protein Precipitation)
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To 100 µL of the biological matrix (e.g., plasma), add 20 µL of Tolnaftate-d7 internal standard working solution (concentration to be optimized based on expected Tolnaftate levels).
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Add 300 µL of cold acetonitrile to precipitate proteins.
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Vortex the mixture for 1 minute.
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Centrifuge at 10,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions
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LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
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Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient:
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0-0.5 min: 50% B
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0.5-2.5 min: Linear gradient from 50% to 95% B
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2.5-3.0 min: Hold at 95% B
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3.0-3.1 min: Return to 50% B
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3.1-4.0 min: Re-equilibration at 50% B
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Flow Rate: 0.4 mL/min.
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Injection Volume: 5 µL.
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Column Temperature: 40°C.
3. Mass Spectrometry Conditions
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Mass Spectrometer: A triple quadrupole mass spectrometer.
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Ionization Source: Electrospray ionization (ESI) in positive ion mode.
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Multiple Reaction Monitoring (MRM) Transitions:
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Tolnaftate: Precursor ion (Q1) m/z 308.1 → Product ion (Q3) m/z 144.1
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Tolnaftate-d7: Precursor ion (Q1) m/z 315.1 → Product ion (Q3) m/z 151.1
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Ion Source Parameters:
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IonSpray Voltage: 5500 V
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Temperature: 500°C
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Curtain Gas: 30 psi
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Ion Source Gas 1: 50 psi
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Ion Source Gas 2: 50 psi
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Collision Gas (CAD): Nitrogen, set to medium.
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Declustering Potential (DP), Collision Energy (CE), and Collision Cell Exit Potential (CXP) should be optimized for both analytes.
Squalene Epoxidase Inhibition Assay
This in vitro assay can be used to determine the inhibitory activity of Tolnaftate and its analogs on squalene epoxidase.
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Materials: Recombinant human squalene epoxidase, NADPH, FAD, radiolabeled [¹⁴C]-squalene, Tris-HCl buffer, Triton X-100.
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Procedure:
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Prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), recombinant squalene epoxidase, NADPH cytochrome P450 reductase, FAD, and Triton X-100.
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Add varying concentrations of Tolnaftate (or Tolnaftate-d7) dissolved in a suitable solvent (e.g., DMSO).
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Initiate the reaction by adding NADPH and [¹⁴C]-squalene.
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Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
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Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).
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Extract the lipids and separate them using thin-layer chromatography (TLC).
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Quantify the amount of [¹⁴C]-squalene and [¹⁴C]-2,3-oxidosqualene using a phosphorimager or by liquid scintillation counting.
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Calculate the percent inhibition of squalene epoxidase activity at each concentration of the inhibitor and determine the IC₅₀ value.
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Conclusion
Tolnaftate-d7 is an indispensable tool for the accurate and reliable quantification of Tolnaftate in preclinical and clinical research. This technical guide provides a foundational understanding of its chemical properties, mechanism of action, and essential experimental protocols. The proposed synthesis and analytical methods offer a starting point for researchers to develop and validate their own assays. The continued use of deuterated internal standards like Tolnaftate-d7 will undoubtedly contribute to a more precise understanding of the pharmacokinetics and pharmacodynamics of this important antifungal agent.
